7-ethyl-8-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione 7-ethyl-8-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione
Brand Name: Vulcanchem
CAS No.:
VCID: VC9527178
InChI: InChI=1S/C21H28N6O3/c1-5-27-17(22-19-18(27)20(28)24(3)21(29)23(19)2)14-25-10-12-26(13-11-25)15-6-8-16(30-4)9-7-15/h6-9H,5,10-14H2,1-4H3
SMILES: CCN1C(=NC2=C1C(=O)N(C(=O)N2C)C)CN3CCN(CC3)C4=CC=C(C=C4)OC
Molecular Formula: C21H28N6O3
Molecular Weight: 412.5 g/mol

7-ethyl-8-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione

CAS No.:

Cat. No.: VC9527178

Molecular Formula: C21H28N6O3

Molecular Weight: 412.5 g/mol

* For research use only. Not for human or veterinary use.

7-ethyl-8-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione -

Specification

Molecular Formula C21H28N6O3
Molecular Weight 412.5 g/mol
IUPAC Name 7-ethyl-8-[[4-(4-methoxyphenyl)piperazin-1-yl]methyl]-1,3-dimethylpurine-2,6-dione
Standard InChI InChI=1S/C21H28N6O3/c1-5-27-17(22-19-18(27)20(28)24(3)21(29)23(19)2)14-25-10-12-26(13-11-25)15-6-8-16(30-4)9-7-15/h6-9H,5,10-14H2,1-4H3
Standard InChI Key JVPARYWOVYCVPL-UHFFFAOYSA-N
SMILES CCN1C(=NC2=C1C(=O)N(C(=O)N2C)C)CN3CCN(CC3)C4=CC=C(C=C4)OC
Canonical SMILES CCN1C(=NC2=C1C(=O)N(C(=O)N2C)C)CN3CCN(CC3)C4=CC=C(C=C4)OC

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound features a purine core substituted at the 1, 3, 7, and 8 positions (Figure 1). Key structural components include:

  • A purine-2,6-dione backbone with methyl groups at positions 1 and 3.

  • An ethyl group at position 7.

  • A 4-(4-methoxyphenyl)piperazin-1-ylmethyl moiety at position 8, conferring potential receptor-binding properties.

Table 1: Fundamental Chemical Data

PropertyValueSource
CAS NumberNot publicly disclosed
Molecular FormulaC₂₁H₂₈N₆O₃
Molecular Weight412.5 g/mol
IUPAC Name7-ethyl-8-[[4-(4-methoxyphenyl)piperazin-1-yl]methyl]-1,3-dimethylpurine-2,6-dione
SMILES NotationCCN1C(=NC2=C1C(=O)N(C(=O)N2C)C)COCCN3CCN(CC3)C4=CC=C(C=C4)OC

Spectroscopic Characterization

Structural validation typically employs:

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectra confirm substituent positions via chemical shifts (e.g., piperazine protons at δ 2.5–3.5 ppm, methoxy group at δ 3.8 ppm).

  • High-Resolution Mass Spectrometry (HRMS): A molecular ion peak at m/z 413.2185 ([M+H]⁺) aligns with the theoretical mass.

Synthesis and Optimization

Synthetic Pathway

The synthesis involves sequential functionalization of the purine core (Figure 2):

  • Purine Core Preparation: Xanthine derivatives serve as starting materials, with methylation at N1 and N3 using iodomethane under basic conditions.

  • Ethylation at N7: Reacting with ethyl bromide in dimethylformamide (DMF) at 60°C.

  • Piperazine Incorporation: A Mannich reaction introduces the 4-(4-methoxyphenyl)piperazine group via formaldehyde-mediated coupling.

Table 2: Critical Reaction Parameters

StepReagents/ConditionsYield (%)Purity (HPLC)
1Iodomethane, K₂CO₃, DMF, 50°C78>95%
2Ethyl bromide, NaH, DMF, 60°C6592%
3Formaldehyde, piperazine, EtOH, reflux5889%

Purification and Analysis

  • Column Chromatography: Silica gel with ethyl acetate/hexane (3:7) removes unreacted intermediates.

  • HPLC: C18 reverse-phase columns (acetonitrile/water, 0.1% TFA) achieve >98% purity.

Physicochemical Properties

Solubility and Stability

  • Aqueous Solubility: <0.1 mg/mL (pH 7.4), necessitating formulation with cyclodextrins or liposomes for in vivo studies.

  • Thermal Stability: Decomposes at 218°C (DSC), requiring storage at −20°C under inert atmosphere.

Lipophilicity and Drug-Likeness

  • logP: 2.7 (calculated via XLogP3), indicating moderate membrane permeability .

  • Bioavailability: Predicted 45% (Rule of Five compliance: 0 violations).

CompoundD3 K₁ (nM)D2/D3 SelectivitySource
(−)-340.92253
7-Ethyl-8-piperazine analogPendingN/A

Functional Activity

  • GTPγS Assay: Related agonists exhibit picomolar EC₅₀ values at D3 receptors (e.g., 0.08 nM for (−)-34) .

  • Neuroprotective Potential: Rotational behavior studies in 6-OHDA-lesioned rats suggest antiparkinsonian effects for piperazine-containing purines .

Comparative Analysis with Structural Analogs

Substituent Effects on Bioactivity

  • Piperazine vs. Morpholine: Piperazine derivatives show 10-fold higher D3 affinity than morpholine-containing analogs (e.g., PubChem CID 4742793) .

  • Methoxy Positioning: Para-substitution (vs. ortho/meta) optimizes receptor selectivity.

Table 4: Key Analog Comparisons

CompoundMolecular WeightD3 K₁ (nM)Solubility (mg/mL)
7-Ethyl-8-piperazine analog412.5Pending<0.1
8-Morpholinyl chromenone401.512.40.3

Future Directions and Applications

Therapeutic Prospects

  • Parkinson’s Disease: D3 receptor agonism may mitigate dopaminergic neuron loss .

  • Anxiety/Depression: 5-HT1A partial agonism observed in related compounds warrants investigation.

Synthetic Challenges

  • Scale-Up: Low yields in piperazine coupling (Step 3) necessitate catalyst screening (e.g., Pd/C for reductive amination).

  • Stereoselectivity: Chiral intermediates require asymmetric synthesis protocols.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator